molecular formula C27H28N2O4 B10874868 dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate

dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate

Katalognummer: B10874868
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: QGLQPQSUYKIURL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s structure includes an indole ring, which is known for its presence in many bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as methanesulfonic acid can be used under reflux conditions to achieve high yields . The scalability of these methods allows for the efficient production of large quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a cyclohexadiene moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C27H28N2O4

Molekulargewicht

444.5 g/mol

IUPAC-Name

dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate

InChI

InChI=1S/C27H28N2O4/c1-17-15-22(28-14-13-19-16-29-21-12-8-7-11-20(19)21)25(27(31)33-3)24(23(17)26(30)32-2)18-9-5-4-6-10-18/h4-12,15-16,23-24,28-29H,13-14H2,1-3H3

InChI-Schlüssel

QGLQPQSUYKIURL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)NCCC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.